N,N-Dimethyl-4-azepanamine dihydrochloride
Overview
Description
“N,N-Dimethyl-4-azepanamine dihydrochloride” is an organic chemical compound . It is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The empirical formula of “this compound” is C8H20Cl2N2 . Its molecular weight is 215.16 . The SMILES string representation is Cl.Cl.CN©C1CCCNCC1 .Physical and Chemical Properties Analysis
“this compound” is a solid compound . Its molecular weight is 215.16 . The InChI key is QHQSVMWUYQRAFO-UHFFFAOYSA-N .Scientific Research Applications
Immunomodulation and Autoimmune Disease Treatment
Research has demonstrated the capability of N,N-Dimethyl-4-azepanamine dihydrochloride to modulate immune responses, particularly through the induction of non-specific suppressor cells. Studies in rat models of autoimmune diseases have shown that this compound can generate suppressor cells in the spleen, lymph nodes, and bone marrow, contributing to its therapeutic activity. These suppressor cells are characterized by their resistance to radiation, non-T, non-B cell nature, partial adherence to plastic surfaces, and enrichment in a specific fraction of a Percoll density gradient. The activity of these cells was found to be increased by indomethacin, suggesting a unique mechanism of action distinct from traditional immunosuppressive agents (Badger et al., 1990).
Therapeutic Efficacy in Autoimmune Models
Further investigations have revealed the therapeutic efficacy of this compound in animal models of autoimmune diseases. For instance, its administration in adjuvant arthritic rats inhibited immune-mediated inflammation, demonstrating both prophylactic and therapeutic effects. The compound's ability to inhibit responses to various immune challenges, including skin wheal responses and the development of hindleg paralysis associated with experimental allergic encephalomyelitis, underscores its potential as a versatile therapeutic agent in autoimmune conditions (Badger et al., 1989).
Protective Effects on Joint Integrity
This compound has also been noted for its protective effects on joint integrity in adjuvant arthritic rats. Prophylactic and therapeutic administration of the compound resulted in significant inhibition of hindpaw lesions and preservation of skeletal tissue mass. Histological evaluations confirmed the attenuation of inflammatory lesions and preservation of bone and cartilaginous tissues, highlighting the compound's potential to modify disease outcomes in conditions such as rheumatoid arthritis (Badger et al., 1993).
Effects on Immune Function in Animal Models
Studies in dogs have further expanded the understanding of this compound's immunomodulatory effects. The compound was shown to induce splenic suppressor cell activity without causing generalized immunosuppression, indicating a selective modulation of the immune response. This specificity suggests a lower risk of compromising the host's immune status, making it a promising candidate for therapeutic applications in autoimmune diseases (Kaplan et al., 1993).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N,N-dimethylazepan-4-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2.2ClH/c1-10(2)8-4-3-6-9-7-5-8;;/h8-9H,3-7H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHQSVMWUYQRAFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCCNCC1.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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